DHODH-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

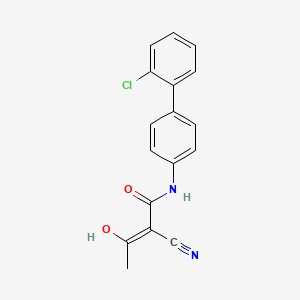

(Z)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11(21)15(10-19)17(22)20-13-8-6-12(7-9-13)14-4-2-3-5-16(14)18/h2-9,21H,1H3,(H,20,22)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTUTTULCBOUPL-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148126-03-7 | |

| Record name | (2Z)-N-{2'-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-hydroxybut-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DHODH-IN-8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-8 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a compelling target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for antimalarial therapies.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effect by directly inhibiting the enzymatic activity of DHODH. This enzyme, located in the inner mitochondrial membrane, catalyzes the fourth and only redox step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[3] By blocking this crucial step, this compound effectively depletes the cellular pool of pyrimidines, leading to a state of "pyrimidine starvation." This arrests the synthesis of DNA and RNA, thereby halting cell proliferation and inducing cell death in rapidly dividing cells that are highly dependent on this pathway.[5][6]

The primary mechanism of action of DHODH inhibitors, including this compound, involves the following key events:

-

Direct Enzyme Inhibition: this compound binds to the ubiquinone binding site of the DHODH enzyme, preventing its interaction with its natural substrate.[3]

-

Depletion of Pyrimidine Nucleotides: Inhibition of DHODH leads to a rapid decrease in the intracellular concentrations of uridine and cytidine nucleotides (UTP and CTP).[1][5]

-

Cell Cycle Arrest: The lack of essential building blocks for DNA replication causes cells to arrest in the S-phase of the cell cycle.

-

Induction of Apoptosis and Differentiation: In cancer cells, prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) and, in some cases, induce cellular differentiation.[2][7]

Quantitative Data

The inhibitory potency of this compound has been quantified against both human and Plasmodium falciparum DHODH, highlighting its potential as both an anti-cancer/immunosuppressive agent and an antimalarial drug.

| Target Enzyme | Parameter | Value | Reference |

| Human DHODH | IC50 | 0.13 µM | [1][2] |

| Human DHODH | Ki | 0.016 µM | [1][2] |

| Plasmodium falciparum DHODH | IC50 | 47.4 µM | [1][2] |

| Plasmodium falciparum DHODH | Ki | 5.6 µM | [1][2] |

Table 1: In Vitro Inhibitory Activity of this compound

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of DHODH inhibition by this compound.

Caption: Experimental workflow for DHODH enzymatic assay.

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the characterization of DHODH inhibitors and are adapted from the likely original publication for this compound.

Protocol 1: DHODH Enzymatic Activity Assay (IC50 Determination)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor. The decrease in absorbance at 600 nm is proportional to the rate of dihydroorotate oxidation.

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (Decylubiquinone)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100

-

This compound

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DHO in DMSO.

-

Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

-

Prepare a 10 mM stock solution of Coenzyme Q10 in DMSO.

-

Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 5-10 nM).

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 2 µL of the appropriate this compound dilution or DMSO (for control wells).

-

Add 178 µL of the diluted DHODH enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in Assay Buffer to achieve final concentrations of 200 µM, 120 µM, and 50 µM, respectively, in a final volume of 200 µL.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately begin monitoring the decrease in absorbance at 600 nm at 30-second intervals for 10-15 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the substrate.

Equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the concentration of the substrate (dihydroorotate) used in the IC50 assay.

-

Km is the Michaelis-Menten constant for dihydroorotate.

The Km for dihydroorotate must be determined experimentally by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

In Vivo Efficacy

As of the latest available literature, specific in vivo efficacy and pharmacokinetic data for this compound have not been published. However, based on preclinical studies with other potent DHODH inhibitors such as brequinar, it is anticipated that this compound would exhibit anti-proliferative effects in animal models of cancer and could be effective in models of autoimmune disease or malaria.[2][5][6] In vivo studies with other DHODH inhibitors have demonstrated tumor growth inhibition and prolonged survival in xenograft and transgenic mouse models.[2]

Conclusion

This compound is a potent and well-characterized inhibitor of human and Plasmodium falciparum DHODH. Its mechanism of action is centered on the disruption of the de novo pyrimidine biosynthesis pathway, leading to the depletion of essential nucleotides for cell proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or other inhibitors of this critical metabolic pathway. While in vitro activity is well-documented, further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design, synthesis, and characterization of inhibitors of human and Plasmodium falciparum dihydroorotate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]

- 6. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Function of DHODH-IN-8: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHODH-IN-8 is a potent, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound effectively disrupts the synthesis of essential building blocks for DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, serving as a resource for researchers in oncology, immunology, and infectious diseases.

Introduction to this compound

This compound, also referred to as compound 27 in some literature, is a selective inhibitor of both human and Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). The DHODH enzyme catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. This pathway is fundamental for the proliferation of highly metabolic cells, including cancer cells, activated lymphocytes, and certain pathogens, making DHODH an attractive therapeutic target. This compound's ability to inhibit this crucial enzyme underscores its potential as a lead compound for the development of anticancer, immunosuppressive, and antimalarial agents.

Mechanism of Action

The primary function of this compound is the direct inhibition of the enzymatic activity of DHODH. This inhibition leads to the depletion of the intracellular pyrimidine pool, which has several downstream consequences for the cell:

-

Inhibition of DNA and RNA Synthesis: A scarcity of pyrimidine nucleotides hinders the synthesis of DNA and RNA, which is essential for cell division and protein production.

-

Cell Cycle Arrest: The lack of necessary building blocks for DNA replication leads to an arrest of the cell cycle, primarily at the S-phase.[1][2]

-

Induction of Apoptosis: Prolonged pyrimidine starvation triggers programmed cell death (apoptosis) through various signaling pathways.[3][4]

-

Modulation of Key Signaling Pathways: DHODH inhibition has been shown to impact critical cancer-related signaling pathways, including the downregulation of the oncogene MYC and the upregulation of tumor suppressor proteins p53 and p21.[1][5][6]

-

Activation of the Innate Immune System: Recent studies have revealed that DHODH inhibition can lead to the activation of the cGAS-STING pathway, enhancing the anti-tumor immune response.[3][7]

Quantitative Data

The inhibitory potency and cellular effects of this compound and other representative DHODH inhibitors are summarized in the following tables.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Ki (μM) |

| Human DHODH | 0.13 | 0.016 |

| Plasmodium falciparum DHODH | 47.4 | 5.6 |

Table 2: In Vitro Cellular Activity of Representative DHODH Inhibitors

| Compound | Cell Line | Assay | Endpoint | Result |

| Brequinar | Neuroblastoma (SK-N-BE(2)C) | Cell Viability | IC50 | Low nM range[8] |

| Leflunomide | Esophageal Squamous Cell Carcinoma (KYSE510) | Cell Viability (CCK-8) | IC50 | 108.2 µM[9] |

| Meds433 | Chronic Myeloid Leukemia (K562) | Apoptosis (Annexin V/PI) | % Apoptotic Cells | Significant increase at 100 nM[5] |

| Leflunomide | Melanoma (A375) | Apoptosis (Flow Cytometry) | % Apoptotic Cells | Increased with drug treatment[3] |

| Brequinar | High-Grade B-cell Lymphoma | Cell Cycle Analysis | % Cells in G1/S Phase | G1/S phase blockade[9] |

Table 3: In Vivo Efficacy of the DHODH Inhibitor Brequinar in a Neuroblastoma Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition |

| Nude Mice | Neuroblastoma (SK-N-BE(2)C) | Brequinar (i.p.) | 10 mg/kg, daily | Dramatic suppression of tumor growth[8][10] |

| Nude Mice | Head and Neck Squamous Cell Carcinoma | Brequinar (i.p.) | 50 mg/kg/day for 5 days | Total inhibition of tumor growth for 17 days in one cell line[11] |

Signaling Pathways and Visualizations

DHODH inhibition initiates a cascade of cellular events, impacting several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Core Mechanism of this compound Action

Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.

Downstream Cellular Consequences of DHODH Inhibition

Caption: DHODH inhibition impacts key cancer signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors.

DHODH Enzymatic Assay (DCIP-Based)

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

This compound and other test compounds

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare stock solutions of DHO, DCIP, and CoQ10 in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).

-

Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL reaction volume.[12]

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[12]

-

Calculate the initial reaction velocity for each concentration and determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Cell Viability Assay (CCK-8 or MTT)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., neuroblastoma, melanoma)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 1-4 hours (CCK-8) or 4 hours (MTT).

-

If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Xenograft Tumor Model (Neuroblastoma)

This protocol outlines the evaluation of a DHODH inhibitor's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Neuroblastoma cell line (e.g., SK-N-BE(2)C)

-

Matrigel

-

DHODH inhibitor (e.g., Brequinar)

-

Vehicle for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Harvest neuroblastoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]

-

Administer the DHODH inhibitor (e.g., Brequinar at 10-20 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily for 5 days on, 2 days off).[7]

-

Measure tumor volumes with calipers two to three times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Synthesis of this compound (Representative Scheme)

This compound belongs to the 4-thiazolidinone class of compounds. The synthesis of such derivatives generally involves a multi-step process. A representative synthetic scheme is provided below.

Caption: General synthesis route for 4-thiazolidinone derivatives.[13]

General Procedure:

-

Formation of Ketene-N,S-acetal Salt: Aryl isothiocyanates are reacted with active methylene compounds in the presence of a base like potassium hydroxide in a solvent such as dimethylformamide (DMF).

-

Cyclization: The resulting ketene-N,S-acetal salt is then reacted with an appropriate cyclizing agent, such as 2-chloroacetyl chloride, to form the 4-thiazolidinone ring structure.[13]

Note: The specific reagents and reaction conditions for the synthesis of this compound would be detailed in the primary literature describing its discovery.

Conclusion

This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase with significant potential for therapeutic development. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, leads to a cascade of anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, its ability to modulate key oncogenic and tumor suppressor pathways, as well as to stimulate an anti-tumor immune response, highlights the multifaceted therapeutic opportunities of targeting DHODH. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the utility of this compound and other DHODH inhibitors in various disease contexts.

References

- 1. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]

- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor activity of brequinar sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. haematologica.org [haematologica.org]

- 13. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

DHODH-IN-8: A Technical Guide to a Potent Inhibitor of Dihydroorotate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHODH-IN-8 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH a compelling target for the development of therapeutics against cancer, autoimmune disorders, and parasitic infections. This compound exhibits inhibitory activity against both human and Plasmodium falciparum DHODH, highlighting its potential as a broad-spectrum therapeutic agent. This technical guide provides an in-depth overview of this compound, including its target enzyme, mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key cellular signaling pathways.

Core Target and Mechanism of Action

This compound targets dihydroorotate dehydrogenase (DHODH) , a flavin-dependent mitochondrial enzyme. DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby arresting cell proliferation and inducing cell death in organisms and cell types highly dependent on this pathway, such as the malaria parasite Plasmodium falciparum and rapidly dividing cancer cells.[1][2]

The inhibitory action of this compound is directed at the ubiquinone binding site of the enzyme, preventing the regeneration of the FMN cofactor and thus halting the catalytic cycle.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against both human (hDHODH) and Plasmodium falciparum (PfDHODH) has been quantitatively determined. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values are summarized in the table below.

| Target Enzyme | IC50 (μM) | Ki (μM) |

| Human DHODH (hDHODH) | 0.13[1] | 0.016[1] |

| Plasmodium falciparum DHODH (PfDHODH) | 47.4[1] | 5.6[1] |

Experimental Protocols

DHODH Enzyme Inhibition Assay

The following protocol outlines the spectrophotometric assay used to determine the inhibitory activity of this compound against hDHODH and PfDHODH. This method is based on monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH (hDHODH) or Plasmodium falciparum DHODH (PfDHODH)

-

L-dihydroorotate (DHO)

-

Decylubiquinone (coenzyme Q analog)

-

2,6-dichloroindophenol (DCIP)

-

HEPES buffer (pH 8.0)

-

NaCl

-

Glycerol

-

Triton X-100

-

This compound (or other test compounds) dissolved in DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

In a 384-well plate, add the following components to a final volume of 50 μL:

-

Assay buffer

-

Varying concentrations of this compound (or DMSO for control)

-

175 μM L-dihydroorotate

-

18 μM decylubiquinone

-

95 μM 2,6-dichloroindophenol

-

-

Initiate the reaction by adding the DHODH enzyme (final concentrations: 7 nM for hDHODH, 12.5 nM for PfDHODH).

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the absorbance at 600 nm using a spectrophotometer.

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Plasmodium falciparum Growth Inhibition Assay

This assay measures the ability of this compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 strain)

-

Human red blood cells (type O+)

-

Complete culture medium (e.g., RPMI 1640 with supplements)

-

This compound (or other test compounds)

-

96-well microplates

-

DNA-intercalating dye (e.g., DAPI)

-

Fluorescence plate reader

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye like DAPI.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent growth inhibition for each compound concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways Modulated by DHODH Inhibition

Inhibition of DHODH, and the subsequent depletion of pyrimidines, has been shown to impact several critical cellular signaling pathways, particularly in cancer cells. While specific studies on this compound's effects on these pathways are limited, the known consequences of targeting DHODH provide a strong basis for its potential mechanisms of action beyond simple nucleotide deprivation.

The De Novo Pyrimidine Biosynthesis Pathway

The primary pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. This compound directly inhibits the conversion of dihydroorotate to orotate, leading to a bottleneck in the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

Impact on c-Myc and p21 Signaling

DHODH inhibition has been linked to the downregulation of the oncoprotein c-Myc and the upregulation of the cell cycle inhibitor p21. c-Myc is a transcription factor that drives cell proliferation and is often overexpressed in cancer. The depletion of pyrimidines resulting from DHODH inhibition can lead to a decrease in c-Myc expression, which in turn relieves the transcriptional repression of p21, leading to cell cycle arrest.

Modulation of the HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. DHODH, being a mitochondrial enzyme linked to the electron transport chain, can influence cellular redox status. Inhibition of DHODH can lead to the production of reactive oxygen species (ROS), which can stabilize HIF-1α, promoting a pro-survival response in cancer cells under certain conditions. However, the precise role of DHODH inhibition on HIF-1α signaling can be context-dependent.

Activation of the STING Pathway

Recent studies have shown that inhibition of DHODH can lead to the activation of the Stimulator of Interferon Genes (STING) pathway. This is thought to occur through the accumulation of cytosolic mitochondrial DNA (mtDNA) due to mitochondrial stress induced by DHODH inhibition. Activation of the cGAS-STING pathway can trigger an innate immune response, including the production of type I interferons, which can enhance anti-tumor immunity.

Conclusion

This compound is a valuable research tool for studying the biological roles of DHODH and the consequences of pyrimidine biosynthesis inhibition. Its potent activity against both human and P. falciparum DHODH makes it a significant lead compound in the development of novel therapeutics for a range of diseases. The detailed experimental protocols and an understanding of its impact on key signaling pathways provided in this guide will aid researchers in further exploring the therapeutic potential of this compound and other DHODH inhibitors. Further investigation into the specific effects of this compound on the c-Myc, HIF-1, and STING pathways is warranted to fully elucidate its mechanism of action and to identify potential combination therapies.

References

DHODH-IN-8 and Pyrimidine Synthesis: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of DHODH-IN-8, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), and its impact on pyrimidine synthesis. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. This document details the mechanism of action of this compound, presents its inhibitory activity, and outlines its effects on cellular processes. Furthermore, this guide provides detailed experimental protocols for key assays and visualizes essential pathways and workflows to support researchers and drug development professionals in the field.

Introduction to Pyrimidine Synthesis and DHODH

Pyrimidine nucleotides, including uridine, cytidine, and thymidine, are essential building blocks for DNA and RNA synthesis, as well as for the biosynthesis of phospholipids, glycoproteins, and other vital cellular components.[1] Cells can produce pyrimidines through two main pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes pyrimidine bases from simple precursors such as glutamine, aspartate, and bicarbonate.[2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[3]

Dihydroorotate dehydrogenase (DHODH) is the fourth and only redox enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] Located on the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of uridine monophosphate (UMP).[1][3] Inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn results in the cessation of DNA and RNA synthesis and ultimately inhibits cell proliferation and induces cell death.[1][5] This dependency of rapidly dividing cells on the de novo pyrimidine synthesis pathway makes DHODH a compelling target for therapeutic drug development.[3][6]

This compound: A Potent DHODH Inhibitor

This compound is a small molecule inhibitor that has demonstrated potent activity against both human and Plasmodium falciparum DHODH.[7][8] Its inhibitory action blocks the synthesis of pyrimidines, leading to various cellular consequences that are of therapeutic interest.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values quantify the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity and the binding affinity of the inhibitor to the enzyme, respectively.

| Target Enzyme | IC50 (μM) | Ki (μM) | Reference |

| Human DHODH | 0.13 | 0.016 | [7][8] |

| Plasmodium falciparum DHODH | 47.4 | 5.6 | [7][8] |

Cellular Consequences of DHODH Inhibition by this compound

The inhibition of DHODH by this compound triggers a cascade of cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool. These effects include cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

Cell Cycle Arrest

A primary consequence of pyrimidine depletion is the arrest of the cell cycle, predominantly in the S-phase.[2][9] This is a direct result of an insufficient supply of pyrimidine nucleotides, which are essential for DNA replication. The cell's inability to synthesize new DNA prevents it from progressing through the S-phase and into mitosis.

Induction of Apoptosis

Prolonged pyrimidine starvation can induce programmed cell death, or apoptosis. The depletion of essential building blocks for nucleic acid synthesis leads to cellular stress, which can activate intrinsic apoptotic pathways.[10] This is often characterized by the cleavage of PARP and the activation of caspases.[10]

Modulation of Signaling Pathways

DHODH inhibition has been shown to impact critical signaling pathways that regulate cell growth, proliferation, and survival.

-

p53 Signaling: Inhibition of DHODH can lead to the activation and stabilization of the tumor suppressor protein p53.[6][8] p53 activation can, in turn, contribute to cell cycle arrest and apoptosis.

-

MYC Signaling: The oncoprotein MYC is a key regulator of cell growth and metabolism, and its activity is often linked to increased nucleotide synthesis. Inhibition of DHODH has been shown to downregulate MYC expression, contributing to the anti-proliferative effects of these inhibitors.[1][5][11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DHODH inhibitors like this compound.

DHODH Enzyme Activity Assay (DCIP-based)

This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-Dihydroorotic acid (DHO) stock solution (e.g., 10 mM in DMSO)

-

DCIP stock solution (e.g., 2.5 mM in Assay Buffer)

-

Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)

-

This compound or other test compounds

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).

-

Add 178 µL of the diluted hDHODH enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[4][12][13][14]

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as DHODH, p53, or MYC.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DHODH, anti-p53, anti-MYC, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[15][16]

Analysis of Intracellular Pyrimidine Pools by HPLC

High-performance liquid chromatography (HPLC) can be used to separate and quantify the levels of intracellular pyrimidine nucleotides.

Materials:

-

Treated and untreated cell pellets

-

Extraction buffer (e.g., cold 0.4 M perchloric acid)

-

Neutralization buffer (e.g., 2 M K2CO3)

-

HPLC system with a suitable column (e.g., anion-exchange or reverse-phase)

-

Mobile phases appropriate for the chosen column and separation method

-

UV detector

-

Standards for pyrimidine nucleotides (UMP, UDP, UTP, CTP, etc.)

Procedure:

-

Harvest and wash the cell pellets with ice-cold PBS.

-

Extract the nucleotides by adding the cold extraction buffer and incubating on ice.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Neutralize the supernatant with the neutralization buffer.

-

Centrifuge to remove the precipitate.

-

Filter the supernatant before injecting it into the HPLC system.

-

Separate the nucleotides using a pre-established gradient elution program.

-

Detect the nucleotides by UV absorbance at an appropriate wavelength (e.g., 254 nm or 270 nm).

-

Quantify the nucleotide levels by comparing the peak areas to those of the known standards.[16][17][18][19]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and experimental workflows.

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the IC50 value of this compound.

Caption: Logical relationships between DHODH inhibition and its cellular outcomes.

Conclusion

This compound is a potent and valuable research tool for studying the role of de novo pyrimidine synthesis in various biological processes. Its ability to effectively inhibit DHODH and deplete cellular pyrimidine pools provides a powerful means to investigate the downstream consequences on cell proliferation, survival, and signaling. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into this compound and the broader field of pyrimidine metabolism as a therapeutic target. As our understanding of the intricate roles of metabolic pathways in disease continues to grow, targeted inhibitors like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies.

References

- 1. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. measurement-of-tissue-purine-pyrimidine-and-other-nucleotides-by-radial-compression-high-performance-liquid-chromatography - Ask this paper | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC Analysis of Nucleotides [protocols.io]

The Central Role of Dihydroorotate Dehydrogenase (DHODH) in Cellular Proliferation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in cellular metabolism, uniquely linking pyrimidine biosynthesis to mitochondrial respiration. As the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, DHODH is indispensable for the production of nucleotides required for DNA and RNA synthesis. This dependency is particularly acute in rapidly dividing cells, such as cancer cells, making DHODH a compelling therapeutic target. This guide provides an in-depth examination of DHODH's function, its impact on cell cycle regulation, and its validation as a target for anti-proliferative therapies. It includes quantitative data on inhibitor efficacy, detailed experimental protocols for studying DHODH, and visualizations of key pathways and workflows.

Core Mechanism: DHODH in Pyrimidine Biosynthesis and Mitochondrial Respiration

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[1] This is an essential step in the de novo synthesis of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides.[2][3] Unlike other enzymes in this pathway which are cytosolic, DHODH is located on the inner mitochondrial membrane.[4][5]

This unique localization couples pyrimidine synthesis directly to the mitochondrial electron transport chain (ETC). DHODH transfers electrons from dihydroorotate to the ubiquinone (Coenzyme Q) pool, which then delivers them to Complex III of the ETC.[1][6] This process makes cellular proliferation, which relies on a steady supply of pyrimidines, intrinsically linked to mitochondrial bioenergetics.[4] Rapidly proliferating cells are particularly dependent on this de novo pathway to meet their high demand for nucleotides.[7][8]

Impact of DHODH on Cell Cycle Progression and Proliferation

The central role of DHODH in nucleotide synthesis directly influences cell cycle progression. By providing the necessary building blocks for DNA replication, DHODH activity is critical for cells to transition through the S-phase of the cell cycle.

Inhibition of DHODH leads to a rapid depletion of the intracellular pyrimidine pool.[7][8] This nucleotide starvation triggers a cascade of events that halts cell proliferation:

-

S-Phase Arrest: The lack of pyrimidines, particularly deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP), stalls DNA replication, causing cells to accumulate in the S-phase.[7][9][10]

-

Modulation of Cell Cycle Regulators: DHODH inhibition has been shown to impact key signaling proteins. This includes the downregulation of the proto-oncogene c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21, both of which contribute to cell cycle arrest.[9][11]

-

Induction of Differentiation or Apoptosis: In some cellular contexts, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML), prolonged DHODH inhibition can induce cellular differentiation or apoptosis.[2][7][12]

In some cancers, such as esophageal squamous cell carcinoma, DHODH has been found to have functions beyond its catalytic role, directly binding to and stabilizing β-catenin, thereby promoting its nuclear accumulation and activating pro-proliferative downstream signaling.[12][13]

Quantitative Analysis of DHODH Inhibitor Efficacy

The potency of DHODH inhibitors varies across different chemical scaffolds and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the anti-proliferative effects of these compounds.

Table 1: IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |

| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 µM | [12] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 µM | [12] | |

| SW620 | Colorectal Cancer | 173.9 µM | [12] | |

| Brequinar | HL-60 | Acute Promyelocytic Leukemia | 4.5 nM | [14] |

| A771726 | HL-60 | Acute Promyelocytic Leukemia | 411 nM | [14] |

| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 nM | [14] |

| Emvododstat | K562 | Chronic Myeloid Leukemia | 10.3 nM | [15] |

| HL-60 | Acute Promyelocytic Leukemia | 15.2 nM | [15] | |

| MOLM-13 | Acute Myeloid Leukemia | 6.8 nM | [15] |

Table 2: Effect of DHODH Inhibition on Cell Cycle Distribution

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| A375 (Melanoma) | Control (DMSO) | 55.1 | 29.8 | 15.1 | [10] |

| Leflunomide (100 µM, 72h) | 35.2 | 52.3 | 12.5 | [10] | |

| MV3 (Melanoma) | Control (DMSO) | 58.7 | 26.5 | 14.8 | [10] |

| Leflunomide (100 µM, 72h) | 40.1 | 48.9 | 11.0 | [10] | |

| HeLa | Control (siRNA) | Not specified | Not specified | ~5% | [5][16] |

| DHODH (siRNA, 72h) | Not specified | Not specified | ~11% | [5][16] | |

| CML CD34+ | Control | Not specified | Not specified | Not specified | [17] |

| Meds433 | Not specified | Not specified | Significant Arrest | [17] |

Experimental Protocols for Assessing DHODH Function

DHODH Enzymatic Activity Assay (Spectrophotometric)

This assay measures DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[18][19]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Recombinant human DHODH enzyme

-

L-Dihydroorotic acid (DHO) stock solution (10 mM in DMSO)

-

Coenzyme Q10 (CoQ10) stock solution (10 mM in DMSO)

-

DCIP stock solution (2.5 mM in Assay Buffer)

-

Test inhibitor and DMSO (vehicle control)

-

96-well microplate and spectrophotometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO to the appropriate wells.

-

Add 178 µL of recombinant hDHODH diluted in Assay Buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL final reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial velocity (rate of absorbance decrease) for each well.

-

Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT-Based)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[20] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

-

Cells of interest and appropriate culture medium

-

96-well cell culture plates

-

Test inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test inhibitor and incubate for the desired duration (e.g., 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and quantify the DNA content in a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15]

Materials:

-

Treated and control cells (approx. 1 x 10^6 cells per sample)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS

-

Flow cytometer

Procedure:

-

Harvest cells by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

-

Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

-

Wash the cell pellet once with PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, using a linear scale for PI fluorescence.

-

Gate on single cells to exclude doublets and use cell cycle analysis software to model the G0/G1, S, and G2/M populations from the DNA content histogram.

Conclusion

Dihydroorotate dehydrogenase stands at a critical metabolic nexus, fundamentally connecting the synthesis of essential nucleic acid precursors with mitochondrial energy production. Its rate-limiting role in de novo pyrimidine synthesis makes it a gatekeeper for DNA replication and, consequently, cell proliferation. The heightened reliance of cancer cells on this pathway provides a clear therapeutic window, positioning DHODH as a high-value target for the development of novel anti-cancer agents. Understanding the intricate mechanisms of DHODH action and possessing robust methodologies to interrogate its function are essential for advancing research and drug development efforts in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.2. MTT Cell Viability and BrdU Cell Proliferation Assay [bio-protocol.org]

DHODH-IN-8 for Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target in oncology. As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition preferentially targets rapidly proliferating cancer cells, which have a high demand for nucleotides. This guide provides a technical overview of DHODH-IN-8, a potent inhibitor of human DHODH, and its potential applications in cancer research. Due to the limited availability of specific research data on this compound in oncology, this document will also draw upon data from other well-characterized DHODH inhibitors, such as brequinar, to illustrate the broader principles and experimental approaches for targeting this pathway in cancer.

Introduction to DHODH as a Cancer Target

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis. While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells exhibit a heightened dependence on the de novo pathway to support their rapid proliferation and growth.[1] This metabolic vulnerability provides a therapeutic window for DHODH inhibitors. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest, apoptosis, and differentiation in various cancer models.[2][3]

This compound: A Specific Inhibitor Profile

This compound is a small molecule inhibitor of human DHODH. While its application in cancer research is still emerging, its biochemical potency has been established.

Biochemical Activity

Quantitative data for this compound and other relevant DHODH inhibitors are summarized below.

| Compound | Target | IC50 (μM) | Ki (μM) | Reference |

| This compound | Human DHODH | 0.13 | 0.016 | [4] |

| This compound | Plasmodium falciparum DHODH | 47.4 | 5.6 | [4] |

| Brequinar | Human DHODH | Not specified | Not specified | [5] |

| Leflunomide | Human DHODH | Not specified | Not specified | [3] |

| Teriflunomide | Human DHODH | Not specified | Not specified | [6] |

Mechanism of Action of DHODH Inhibitors in Cancer

The primary anti-cancer mechanism of DHODH inhibitors stems from the depletion of the pyrimidine pool, which in turn affects multiple cellular processes.

Signaling Pathways Affected by DHODH Inhibition

Inhibition of DHODH triggers a cascade of events within cancer cells, primarily due to nucleotide starvation. This leads to the inhibition of DNA and RNA synthesis, causing cell cycle arrest, particularly at the S-phase, and ultimately apoptosis.[7] Furthermore, in certain cancer types like acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation.[2]

References

- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of DHODH-IN-8 in Autoimmune Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunomodulatory therapeutics, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy for the treatment of autoimmune diseases. This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes that drive autoimmune pathology.[1][2][3] By impeding this pathway, DHODH inhibitors can effectively suppress the aberrant immune responses characteristic of these conditions.[1][4] DHODH-IN-8 is a potent inhibitor of human DHODH, and this document provides a comprehensive technical guide on its role and investigation in preclinical models of autoimmune disease.

Core Mechanism of Action: Targeting Lymphocyte Proliferation

DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][5] This pathway is crucial for the synthesis of DNA and RNA, which are in high demand during the clonal expansion of T and B lymphocytes upon activation.[1][3] By inhibiting DHODH, this compound curtails the supply of pyrimidines, thereby arresting the proliferation of these key immune cells and dampening the inflammatory cascade.[1] This targeted approach offers a potential therapeutic window, selectively affecting hyperproliferating immune cells while sparing quiescent cells that can rely on the pyrimidine salvage pathway.

A diagram illustrating the central role of DHODH in pyrimidine synthesis and its inhibition by this compound is presented below.

Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.

Quantitative Data on this compound

This compound has demonstrated potent inhibition of human DHODH in biochemical assays. The following table summarizes the key inhibitory constants for this compound.

| Parameter | Species | Value | Reference |

| IC50 | Human | 0.13 µM | [6][7][8][9] |

| Plasmodium falciparum | 47.4 µM | [6][7][8][9] | |

| Ki | Human | 0.016 µM | [6][7][8] |

| Plasmodium falciparum | 5.6 µM | [6][7][8] |

The significant selectivity for the human enzyme over the plasmodial counterpart underscores its potential for targeted therapy in human diseases.

Preclinical Efficacy in Autoimmune Disease Models

While specific in vivo efficacy data for this compound in autoimmune models is emerging, the broader class of DHODH inhibitors has shown significant promise in various preclinical settings. This section outlines the anticipated experimental models and the expected outcomes based on the mechanism of action.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis.[10][11] Disease is induced by immunization with type II collagen, leading to an autoimmune response targeting the joints.

Expected Therapeutic Effects of this compound in CIA:

-

Reduction in clinical arthritis scores (paw swelling, erythema).

-

Preservation of joint architecture, as assessed by histology and radiology.

-

Decreased infiltration of inflammatory cells into the synovium.

-

Reduction in circulating levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).

-

Lower titers of anti-collagen antibodies.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.

Expected Therapeutic Effects of this compound in EAE:

-

Delayed onset and reduced severity of clinical signs of paralysis.

-

Diminished infiltration of lymphocytes into the brain and spinal cord.

-

Reduced demyelination and axonal damage.

-

Suppression of pro-inflammatory cytokine production in the CNS.

Systemic Lupus Erythematosus (SLE) Mouse Models

Spontaneous mouse models such as MRL/lpr and NZBWF1 mice develop a systemic autoimmune disease that recapitulates many features of human SLE, including autoantibody production and glomerulonephritis.[12]

Expected Therapeutic Effects of this compound in SLE Models:

-

Reduction in proteinuria and improved kidney function.[12]

-

Decreased splenomegaly and lymphadenopathy.[12]

-

Lower levels of circulating autoantibodies, such as anti-dsDNA antibodies.

-

Reduced immune complex deposition in the kidneys.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments in the evaluation of this compound.

In Vitro DHODH Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified human DHODH.

Materials:

-

Recombinant human DHODH enzyme.

-

Dihydroorotate (DHO) as the substrate.

-

2,6-dichloroindophenol (DCIP) as an electron acceptor.

-

Coenzyme Q10 (ubiquinone).

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

This compound dissolved in DMSO.

-

96-well microplate reader.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DCIP, and coenzyme Q10.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the substrate, DHO.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of activated T-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T-cells.

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.

-

This compound dissolved in DMSO.

-

Proliferation assay reagent (e.g., [3H]-thymidine, CFSE, or WST-1).

-

96-well cell culture plates.

Procedure:

-

Seed PBMCs or purified T-cells in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound.

-

Stimulate the cells with a mitogen or anti-CD3/CD28 antibodies.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Assess cell proliferation using a chosen method:

-

[3H]-thymidine incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of incubation, then harvest the cells and measure radioactivity.

-

CFSE staining: Stain the cells with CFSE prior to stimulation and measure the dilution of the dye by flow cytometry.

-

WST-1 assay: Add WST-1 reagent to the wells for the final 4 hours of incubation and measure the absorbance at 450 nm.

-

-

Calculate the EC50 value for the inhibition of proliferation.

Collagen-Induced Arthritis (CIA) Model Protocol

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old).[10]

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[10]

-

Incomplete Freund's Adjuvant (IFA).[10]

-

This compound formulated for in vivo administration (e.g., in a vehicle of 0.5% methylcellulose).

-

Calipers for measuring paw thickness.

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Treatment: Begin administration of this compound or vehicle control at the first sign of arthritis or prophylactically starting from Day 21. Dosing is typically performed daily by oral gavage.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation. The maximum score per mouse is 16. Measure paw thickness using calipers every 2-3 days.

-

Termination (e.g., Day 42): At the end of the study, collect blood for serological analysis (cytokines, antibodies). Harvest paws and joints for histological and radiological assessment.

A workflow diagram for a typical in vivo efficacy study is provided below.

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a potent and selective inhibitor of human DHODH with a clear mechanism of action relevant to the treatment of autoimmune diseases. Based on the extensive validation of DHODH as a therapeutic target, it is anticipated that this compound will demonstrate significant efficacy in preclinical models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. Further in vivo studies are warranted to fully characterize its therapeutic potential, pharmacokinetic/pharmacodynamic relationships, and safety profile. The detailed experimental protocols provided herein offer a framework for the continued investigation of this promising compound and the broader class of DHODH inhibitors in the context of autoimmune and inflammatory disorders.

References

- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. TargetMol [targetmol.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Head-to-head comparison of protocol modifications for the generation of collagen-induced arthritis in a specific-pathogen free facility using DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collagen induced arthritis: an experimental model for rheumatoid arthritis with involvement of both DTH and immune complex mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lupus Efficacy Studies | The Jackson Laboratory [jax.org]

The Antimalarial Potential of DHODH-IN-8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimalarial activity of DHODH-IN-8, a known inhibitor of dihydroorotate dehydrogenase (DHODH). The document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery and development of novel antimalarial agents with new mechanisms of action. One such validated therapeutic target is the parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, malaria parasites are solely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[1] this compound has been identified as an inhibitor of both human and P. falciparum DHODH (PfDHODH), exhibiting a notable selectivity for the human enzyme.[2][3]

Mechanism of Action